Itanoxone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

イタノキソンは、イタコン酸無水物と2-クロロビフェニルの間のフリーデル・クラフツ反応によって合成できます . この方法は、反応を促進するために、制御された条件下で、塩化アルミニウムなどのルイス酸触媒を使用することを含みます。反応は通常、反応物の所望の生成物への完全な変換を確実にするために高温で行われます。 工業的な生産方法は、高度な精製技術の使用など、収量と純度を最大限に高めるために反応条件を最適化することを含む場合があります .

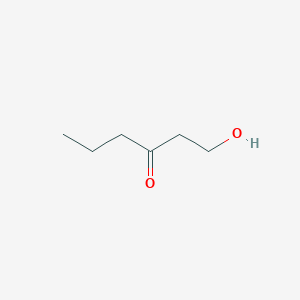

化学反応解析

イタノキソンは、酸化、還元、および置換反応など、さまざまな化学反応を起こします . これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、イタノキソンの酸化はカルボン酸の形成につながる可能性があり、還元はアルコールを生み出す可能性があります .

科学研究アプリケーション

イタノキソンは、さまざまな分野における科学研究アプリケーションについて広く研究されてきました。 化学において、イタノキソンは、反応機構を研究し、新しい合成方法を開発するためのモデル化合物として使用されます . 生物学および医学において、イタノキソンの脂質低下作用および尿酸低下作用は、高コレステロールおよび尿酸レベルに関連する状態の治療のための潜在的な候補にします . さらに、イタノキソンは、その抗炎症特性と、新しい抗炎症剤の開発における潜在的な用途について調査されてきました . 工業部門では、イタノキソンの化学特性は、他の複雑な分子の合成や、医薬品製造の中間体として有用です .

化学反応の分析

Itanoxone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

科学的研究の応用

Itanoxone has been extensively studied for its scientific research applications in various fields. In chemistry, this compound is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies . In biology and medicine, this compound’s hypolipidemic and hypo-uricemic properties make it a potential candidate for treating conditions related to high cholesterol and uric acid levels . Additionally, this compound has been investigated for its anti-inflammatory properties and its potential use in developing new anti-inflammatory agents . In the industrial sector, this compound’s chemical properties make it useful in the synthesis of other complex molecules and as an intermediate in pharmaceutical manufacturing .

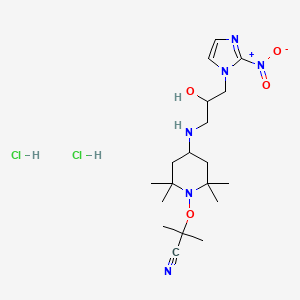

作用機序

イタノキソンの作用機序は、特定の分子標的および経路との相互作用を含みます。 イタノキソンは、尿酸の生成に重要な役割を果たす酵素であるキサンチンオキシダーゼを阻害することが知られています . この酵素を阻害することにより、イタノキソンは体内の尿酸レベルを低下させ、その尿酸低下効果を発揮します。 さらに、イタノキソンの脂質低下効果は、脂質代謝経路との相互作用を介して媒介されると考えられていますが、正確な分子標的とメカニズムはまだ調査中です .

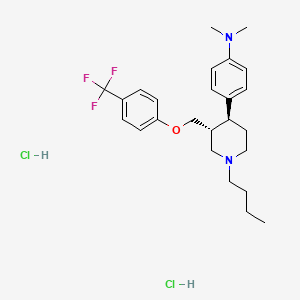

類似化合物の比較

イタノキソンは、フェノフィブラートやアロプリノールなどの他の脂質低下剤および尿酸低下剤と構造的に類似しています . イタノキソンは、コレステロールと尿酸の両方のレベルに対する二重作用が独特で、治療用途に適した汎用性の高い化合物となっています。類似の化合物には以下が含まれます。

- フェノフィブラート:主にコレステロールレベルを低下させるために使用されます。

- アロプリノール:尿酸レベルを低下させるために使用されます。

- ナブメトン:酵素との相互作用モードが類似した抗炎症剤 .

イタノキソンの脂質低下作用と尿酸低下作用の独自の組み合わせは、これらの類似の化合物とは異なり、高コレステロールと尿酸レベルの両方が関与する状態の治療において潜在的な利点を提供します .

類似化合物との比較

Itanoxone is structurally similar to other hypolipidemic and hypo-uricemic agents, such as fenofibrate and allopurinol . this compound is unique in its dual action on both cholesterol and uric acid levels, making it a versatile compound for therapeutic applications. Similar compounds include:

- Fenofibrate: Primarily used to reduce cholesterol levels.

- Allopurinol: Used to reduce uric acid levels.

- Nabumetone: An anti-inflammatory agent with a similar mode of interaction with enzymes .

This compound’s unique combination of hypolipidemic and hypo-uricemic properties distinguishes it from these similar compounds, offering potential advantages in treating conditions that involve both high cholesterol and uric acid levels .

特性

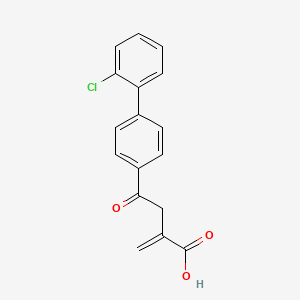

CAS番号 |

58182-63-1 |

|---|---|

分子式 |

C17H13ClO3 |

分子量 |

300.7 g/mol |

IUPAC名 |

4-[4-(2-chlorophenyl)phenyl]-2-methylidene-4-oxobutanoic acid |

InChI |

InChI=1S/C17H13ClO3/c1-11(17(20)21)10-16(19)13-8-6-12(7-9-13)14-4-2-3-5-15(14)18/h2-9H,1,10H2,(H,20,21) |

InChIキー |

HJWLWNLAIBFKDO-UHFFFAOYSA-N |

SMILES |

C=C(CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2Cl)C(=O)O |

正規SMILES |

C=C(CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2Cl)C(=O)O |

Key on ui other cas no. |

58182-63-1 |

同義語 |

4-(4'-(2-chlorophenyl)phenyl)-4-oxo-2-methylenebutanoic acid F 1379 itanoxone |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[1-Butyl-3-[(6,7-dimethoxynaphthalen-2-yl)sulfonylamino]-2-oxopyrrolidin-3-yl]propyl]guanidine](/img/structure/B1196063.png)

![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide](/img/structure/B1196067.png)